![molecular formula C21H22N2O3 B7720408 N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide](/img/structure/B7720408.png)
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective antagonist of the angiotensin II type 2 (AT2) receptor, which is involved in the regulation of pain sensation. EMA401 has been shown to be effective in preclinical models of neuropathic pain and is currently being evaluated in clinical trials.
Mecanismo De Acción
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide is a selective antagonist of the AT2 receptor, which is expressed in sensory neurons and has been implicated in the regulation of pain sensation. By blocking the AT2 receptor, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide reduces the activity of pain-sensing neurons in the spinal cord and reduces pain hypersensitivity.
Biochemical and Physiological Effects
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been shown to be well-tolerated in preclinical studies and clinical trials. It has a good safety profile and does not produce significant side effects at therapeutic doses. N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide is rapidly absorbed after oral administration and has a half-life of approximately 5 hours in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has several advantages for use in laboratory experiments. It is a small molecule drug that can be easily synthesized and has good bioavailability. N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied in preclinical models of neuropathic pain and has been shown to be effective in reducing pain behaviors in multiple models. However, one limitation of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide is that it is a selective antagonist of the AT2 receptor, which may limit its effectiveness in certain types of pain.
Direcciones Futuras
There are several potential future directions for research on N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide. One area of interest is the potential use of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide in combination with other drugs for the treatment of chronic pain. Another area of interest is the potential use of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide in other types of pain, such as cancer pain or migraine. Additionally, further research is needed to better understand the mechanism of action of N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide and to identify potential biomarkers that could be used to predict treatment response.
Métodos De Síntesis
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 2-hydroxy-7-methylquinoline, which is then reacted with ethyl bromoacetate to form N-ethyl-2-(2-bromoacetyl)-7-methylquinoline. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide.
Aplicaciones Científicas De Investigación
N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has been extensively studied in preclinical models of neuropathic pain. It has been shown to be effective in reducing pain behaviors in animal models of nerve injury, chemotherapy-induced neuropathy, and diabetic neuropathy. N-ethyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-4-methoxybenzamide has also been shown to be effective in reducing pain hypersensitivity in models of inflammatory pain.
Propiedades
IUPAC Name |
N-ethyl-4-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-4-23(21(25)15-7-9-18(26-3)10-8-15)13-17-12-16-6-5-14(2)11-19(16)22-20(17)24/h5-12H,4,13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMPIGUUDCJCNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-methoxy-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.